
5,17-Docosadiyne-7,16-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,17-Docosadiyne-7,16-dione is an organic compound with the molecular formula C22H30O2. It is characterized by the presence of two alkyne groups and two ketone groups, making it a unique molecule with interesting chemical properties. This compound is part of the larger family of diynes, which are known for their applications in various fields, including materials science and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,17-Docosadiyne-7,16-dione typically involves the coupling of appropriate alkyne precursors. One common method is the Sonogashira coupling reaction, which involves the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
5,17-Docosadiyne-7,16-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The alkyne groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the alkyne groups under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted alkynes.
科学研究应用
5,17-Docosadiyne-7,16-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 5,17-Docosadiyne-7,16-dione involves its interaction with various molecular targets. The compound’s alkyne groups can undergo cycloaddition reactions, forming reactive intermediates that can interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .
相似化合物的比较
Similar Compounds
Docosa-5,17-diyne-7,16-dione: A structurally similar compound with similar chemical properties.
1,3-Diketones: Compounds with two ketone groups separated by a carbon atom, exhibiting similar reactivity.
Spiro[5.5]undecane derivatives: Compounds with similar structural motifs and chemical behavior.
Uniqueness
5,17-Docosadiyne-7,16-dione is unique due to its combination of alkyne and ketone groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its bioactivity make it a valuable compound in various fields of research .
属性
CAS 编号 |
192993-56-9 |
|---|---|
分子式 |
C22H34O2 |
分子量 |
330.5 g/mol |
IUPAC 名称 |
docosa-5,17-diyne-7,16-dione |
InChI |
InChI=1S/C22H34O2/c1-3-5-7-13-17-21(23)19-15-11-9-10-12-16-20-22(24)18-14-8-6-4-2/h3-12,15-16,19-20H2,1-2H3 |
InChI 键 |
OHRUDTTVMBXVKA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC#CC(=O)CCCCCCCCC(=O)C#CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
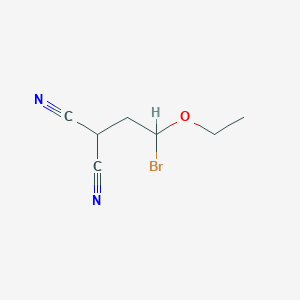
![N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine](/img/structure/B15164748.png)
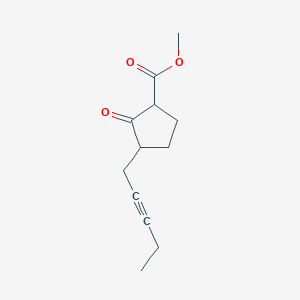
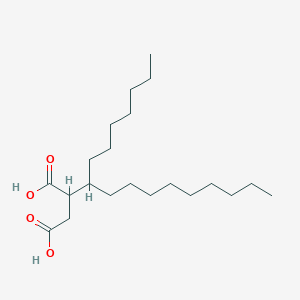
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)
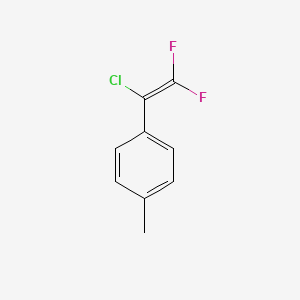
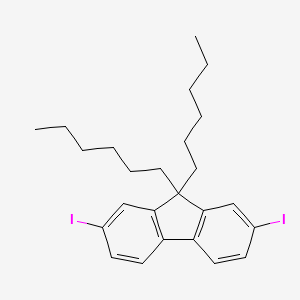
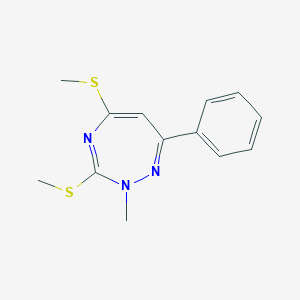
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)


![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)
